{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
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Overview
Description
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidin-8-one: Studied for its potential as a tyrosine kinase inhibitor.
Uniqueness
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for drug discovery and development, as it may offer therapeutic benefits not seen with other similar compounds.
Properties
Molecular Formula |
C8H11N5O |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea |
InChI |
InChI=1S/C8H11N5O/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8/h4,10H,1-3H2,(H3,9,11,12,13,14) |
InChI Key |
ZEFOAOICPGMFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC(=O)N |
Origin of Product |
United States |
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